(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

Synthesizing β-peptides or α/β-hybrids with unpredictable folding? Racemic or achiral linkers compromise SAR and metabolic stability. This (S)-configured Boc-β³-homonorleucine delivers: - Single (S)-enantiomer for stereochemically pure peptidomimetics - Boc-protected amine + free acid for orthogonal SPPS/Fmoc chemistry - Enhanced protease resistance vs. α-amino acid analogs Direct substitute for incorrect enantiomers or Boc-Ahx is chemically invalid. Supplied with CoA and structure confirmation.

Molecular Formula C11H21NO4
Molecular Weight 231.292
CAS No. 1931965-01-3
Cat. No. B2808640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid
CAS1931965-01-3
Molecular FormulaC11H21NO4
Molecular Weight231.292
Structural Identifiers
SMILESCCCC(CC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
InChIKeyWTYLEXCGLNFFIN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (S)-3-((tert-butoxycarbonyl)amino)hexanoic Acid


(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid (CAS 1931965-01-3) is a chiral β³-amino acid derivative . It features a tert-butoxycarbonyl (Boc) protecting group on the (S)-configured amine at the C3 position of a hexanoic acid chain . This compound is a key building block for the synthesis of peptidomimetics, particularly those incorporating β-amino acid residues, which are known to confer enhanced proteolytic stability [1]. The core structure consists of a 3-aminohexanoic acid backbone (also referred to as β-homonorleucine when in its free amino acid form) [2]. Predicted physicochemical properties include a boiling point of 366.5±25.0 °C, a density of 1.063±0.06 g/cm³, and an acid dissociation constant (pKa) of 4.45±0.10 .

Irreplaceability of (S)-3-((tert-butoxycarbonyl)amino)hexanoic Acid


Direct substitution of (S)-3-((tert-butoxycarbonyl)amino)hexanoic acid with seemingly similar compounds is not chemically or functionally equivalent. Its utility is defined by a specific combination of three orthogonal features: the (S)-stereochemistry at the beta-position, the Boc-protected amine, and the free carboxylic acid. Substituting with its (R)-enantiomer (e.g., CAS 2093368-68-0) would invert the stereochemical outcome in downstream chiral syntheses, a critical factor for the biological activity of peptidomimetics . Using a generic α-amino acid derivative introduces a different backbone length and conformational constraint. Using a linear, achiral Boc-aminohexanoic acid linker (e.g., Boc-6-Ahx-OH, CAS 6404-29-1) would completely alter the molecule's geometry and the position of the functional groups, making it unsuitable for its primary application as a chiral β-amino acid residue in peptides . These are not interchangeable commodities but distinct tools for distinct synthetic tasks.

Procurement Differentiators for (S)-3-((tert-butoxycarbonyl)amino)hexanoic Acid


Enantiopurity as a Critical Quality Attribute for β-Peptide Synthesis

The defining feature of this compound is its single (S)-enantiomer configuration. While specific quantitative enantiomeric excess (ee) data for this exact compound is not published, its value is derived from its use in stereocontrolled syntheses where the enantiopurity of the starting material is paramount. The closest analog, (R)-3-((tert-butoxycarbonyl)amino)hexanoic acid (CAS 2093368-68-0), is its enantiomer, and using it would lead to the opposite stereochemical outcome . The procurement of the correct enantiomer is the primary differentiator for researchers synthesizing chiral molecules. The commercial availability of this compound from specialized suppliers with a reported purity of 95-97% (by HPLC, NMR) ensures a baseline of chemical purity, though a formal ee determination would be required for critical applications .

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

Structural Distinction from Achiral Linker Analogs

A key differentiation is between this compound, a chiral β³-amino acid, and achiral, linear aminohexanoic acid derivatives. The target compound possesses a branched β-amino acid structure, whereas compounds like Boc-6-aminohexanoic acid (Boc-6-Ahx-OH, CAS 6404-29-1) are linear, achiral linkers . This structural distinction has profound functional consequences. The chiral β-amino acid is used to introduce conformational constraints and protease resistance into peptides [1]. In contrast, Boc-6-Ahx-OH is a simple alkyl/ether linker used primarily to increase distance between two functional moieties, such as in the synthesis of PROTACs . The molecules are not interchangeable; one confers specific 3D structure, while the other provides flexible spacing.

Peptidomimetics PROTACs Linker Chemistry

Procurement Benchmark Against a Structural Isomer

From a procurement perspective, the target compound (C11H21NO4, MW 231.29) can be benchmarked against its structural isomer, Boc-L-β-homoleucine (CAS 132549-43-0, C12H23NO4, MW 245.32) . Both are chiral β³-amino acid building blocks. Commercial vendors offer (S)-3-((tert-butoxycarbonyl)amino)hexanoic acid at a purity of 95-97% . While direct price comparison is not provided here, the smaller molecular weight and simpler alkyl side chain of the target compound (a butyl group) compared to Boc-L-β-homoleucine (a methyl-butyl group) would typically correlate with a different cost structure and a distinct set of synthetic applications. This comparison allows procurement scientists to evaluate whether the specific structural features of the target compound are necessary for their project or if the more sterically hindered isomer is required.

Chemical Procurement Cost Analysis Building Blocks

Optimal Use Cases for (S)-3-((tert-butoxycarbonyl)amino)hexanoic Acid


Synthesis of Protease-Resistant β-Peptides

The primary application scenario is as a chiral building block in the synthesis of β-peptides and α/β-peptide hybrids [1]. The incorporation of this specific (S)-β³-amino acid introduces a defined stereochemical center and an extra carbon in the peptide backbone. This is a well-established strategy to increase a peptide's resistance to enzymatic degradation by common proteases, thereby improving its stability and potential as a therapeutic lead [2].

Construction of Stereochemically Defined Peptidomimetics

This compound is used to introduce a specific (S)-stereocenter into peptidomimetic scaffolds. This is crucial for creating molecules with a precise 3D conformation required for interacting with biological targets like enzymes or receptors. Unlike using a racemic mixture or the incorrect enantiomer, the use of (S)-3-((tert-butoxycarbonyl)amino)hexanoic acid ensures the synthesis of a single, desired stereoisomer . This is a fundamental requirement in medicinal chemistry for structure-activity relationship (SAR) studies.

Development of Tunable Foldamers

β-Amino acids are key monomers for constructing foldamers—synthetic oligomers that fold into well-defined secondary structures (e.g., helices, sheets) [2]. The specific side chain and stereochemistry of (S)-3-((tert-butoxycarbonyl)amino)hexanoic acid (a β³-homonorleucine derivative) will influence the folding propensity and stability of the resulting oligomer. It is used in fundamental research to design and study novel synthetic architectures with predictable shapes, which has implications for creating new functional materials and biological probes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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